molecular formula C28H30N2O3 B11671854 2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11671854
M. Wt: 442.5 g/mol
InChI Key: QHUCHETWCXZLTG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core substituted with methoxyphenyl and pentyloxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structural features and chemical properties

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(4-pentoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O3/c1-3-4-7-18-32-23-16-12-21(13-17-23)28-30-26(24-8-5-6-9-27(24)33-28)19-25(29-30)20-10-14-22(31-2)15-11-20/h5-6,8-17,26,28H,3-4,7,18-19H2,1-2H3

InChI Key

QHUCHETWCXZLTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2

Origin of Product

United States

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